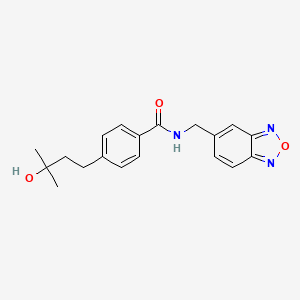![molecular formula C17H15Cl2NO2 B5494583 (2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B5494583.png)
(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methoxyphenyl group connected by a butenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one typically involves the reaction of 3,5-dichloroaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: A related compound with similar structural features but lacking the methoxyphenyl group.
4-Methoxybenzaldehyde: Another related compound that shares the methoxyphenyl group but lacks the dichlorophenyl group.
Uniqueness
(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one is unique due to the combination of its dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11(20-15-9-13(18)8-14(19)10-15)7-17(21)12-3-5-16(22-2)6-4-12/h3-10,20H,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGYGQNZTYSZNT-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1'-[(6-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494508.png)
![{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5494515.png)
![2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B5494522.png)

![2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B5494549.png)

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494561.png)


![3-[(3-Methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5494572.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5494576.png)

![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5494611.png)
